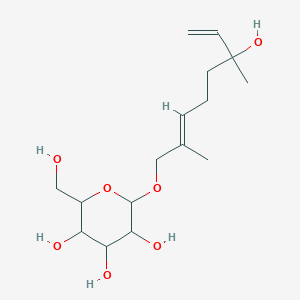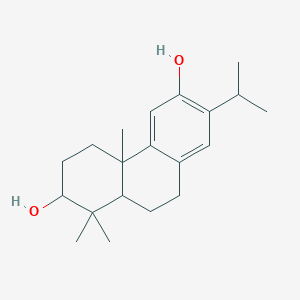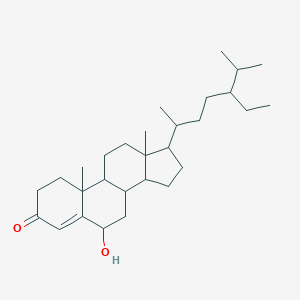
Betulalbuside A
概要
説明
Betulalbuside A is a monoterpene glucoside . It is found in various plants, including Viburnum lantana and the herbs of Ligularia macrophylla .
Molecular Structure Analysis
Betulalbuside A has a molecular formula of C16H28O7 . Its average mass is 332.389 Da and its mono-isotopic mass is 332.183502 Da . It has a double-bond stereo and 6 of 6 defined stereocentres .Physical And Chemical Properties Analysis
Betulalbuside A has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 555.2±50.0 °C at 760 mmHg, and a flash point of 289.6±30.1 °C . It has 7 H bond acceptors, 5 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is -0.42 .科学的研究の応用
Anti-Inflammatory Activity
Betulalbuside A: exhibits anti-inflammatory properties. Researchers have investigated its potential to modulate inflammatory pathways, making it a promising candidate for developing novel anti-inflammatory drugs .
Antioxidant Effects
The compound possesses antioxidant activity. By scavenging free radicals and reducing oxidative stress, Betulalbuside A may contribute to cellular protection and overall health .
Wound Healing
Traditionally, Breynia officinalis has been used for wound healingBetulalbuside A may play a role in promoting tissue repair and accelerating wound closure .
Syphilis Treatment
Historically, this plant has been employed to treat syphilis. While more research is needed, Betulalbuside A could be explored as a potential adjunct therapy for this sexually transmitted infection .
Edema Management
The leaves of Breynia officinalis have been used to alleviate edemaBetulalbuside A might contribute to its diuretic effects, aiding in fluid balance .
Intestinal Hemorrhage
In traditional medicine, the plant is administered orally to address intestinal hemorrhage due to overworkBetulalbuside A could be involved in this therapeutic effect .
Dermatological Applications
Given its wound-healing and anti-inflammatory properties, Betulalbuside A might find applications in dermatology, such as in topical formulations for skin conditions .
作用機序
Target of Action
Betulalbuside A is a monoterpene glucoside found in the plant Viburnum lantana It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in inflammation.
Mode of Action
It is known to have anti-inflammatory properties
Biochemical Pathways
Given its anti-inflammatory activity , it can be inferred that it may influence pathways related to inflammation.
Result of Action
Safety and Hazards
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZDNHJZBEGME-PAHMEIBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317098 | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betulalbuside A | |
CAS RN |
64776-96-1 | |
| Record name | Betulalbuside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Betulalbuside A and where is it found?
A1: Betulalbuside A is a naturally occurring monoterpene glycoside. It has been isolated from a variety of plant sources, including the leaves of Betula alba (Birch) [], the fruits of Chaenomeles japonica (Japanese Quince) [], Cunila spicata (Lamiaceae) [], and Phlomis samia [], as well as the aerial parts of Phlomis carica [], Galium verum subsp. verum [], and Origanum acutidens [].
Q2: What is the structure of Betulalbuside A?
A2: Betulalbuside A is a glycoside formed by the linkage of a glucose molecule to a monoterpene alcohol. While the exact stereochemistry at the glucose linkage site can vary depending on the source, spectroscopic analyses have established its constitution as either 9-hydroxylinalool 9- or 1-hydroxylinalool 1-β-D-glucopyranoside [].
Q3: Are there any other similar compounds found in nature?
A3: Yes, a stereoisomer of Betulalbuside A, named Betulalbuside B, has also been isolated from natural sources []. Additionally, other monoterpene glycosides like 8-hydroxylinaloyl, 3-O-beta-D-glucopyranoside [] and (2E)-2,6-dimethyl-2,7-octadien-1,6-diol-6-O-b-glucopyranoside [, ] share structural similarities with Betulalbuside A.
Q4: What analytical techniques are commonly used to identify and characterize Betulalbuside A?
A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, play a crucial role in structure elucidation [, , , ]. Mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is also employed for identification and quantification [, , ].
Q5: Has Betulalbuside A demonstrated any biological activities?
A5: While specific studies focusing solely on the biological activity of Betulalbuside A are limited within the provided research papers, its presence alongside other bioactive compounds in various plant extracts suggests potential therapeutic applications. For instance, it has been identified in extracts exhibiting anti-inflammatory properties []. Further research is necessary to fully elucidate its potential bioactivities.
Q6: Are there any known applications of Betulalbuside A?
A6: Currently, the research primarily focuses on the isolation, structural characterization, and identification of Betulalbuside A from various plant sources [, , , , , , , , ]. Its potential applications, especially in therapeutic areas, require further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)








![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)


